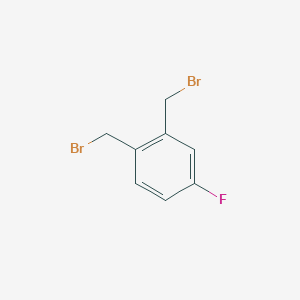

1,2-Bis(bromomethyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAKGWBWUAVBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472499 | |

| Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55831-04-4 | |

| Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,2-Bis(bromomethyl)-4-fluorobenzene: Physicochemical Properties and Strategic Synthesis Planning

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)-4-fluorobenzene is a fluorinated aromatic compound poised as a versatile building block for complex organic synthesis. Its bifunctional nature, featuring two reactive benzylic bromide moieties, presents unique opportunities for constructing cyclic systems and introducing specific molecular scaffolds essential in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the benzene ring significantly modulates the molecule's electronic properties, offering a handle for achieving selective chemical transformations. This guide provides a comprehensive analysis of the known physicochemical properties of 1,2-Bis(bromomethyl)-4-fluorobenzene, explores its reactivity based on established chemical principles, and outlines detailed, insight-driven strategies for its effective use in synthesis planning.

Introduction: The Strategic Value of a Fluorinated Bifunctional Reagent

The incorporation of fluorine into molecular frameworks is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance critical drug attributes such as metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists.[4][5]

1,2-Bis(bromomethyl)-4-fluorobenzene belongs to a class of difunctional reagents known as substituted xylenes. These molecules are powerful precursors for creating complex architectures, particularly heterocyclic and polycyclic ring systems. The presence of two benzylic bromide groups provides two points for synthetic elaboration. Benzylic halides are highly reactive towards nucleophilic substitution, making them ideal for forming new carbon-carbon and carbon-heteroatom bonds.

The defining feature of this particular reagent is the interplay between the two bromomethyl groups and the fluorine substituent. This arrangement leads to differential reactivity, a crucial aspect for synthesis planning that allows for sequential, controlled reactions. Understanding these nuances is key to unlocking the full synthetic potential of this reagent in developing novel pharmaceutical agents and advanced materials.

Physicochemical & Safety Data

While comprehensive experimental data for 1,2-Bis(bromomethyl)-4-fluorobenzene is not extensively reported, the following table summarizes its core identifiers and known properties. Inferred data, based on analogous compounds like 4-Fluorobenzyl bromide, are noted to guide handling and storage.

Table 1: Physicochemical Properties of 1,2-Bis(bromomethyl)-4-fluorobenzene

| Property | Value | Source/Comment |

| IUPAC Name | 1,2-Bis(bromomethyl)-4-fluorobenzene | - |

| CAS Number | 55831-04-4 | - |

| Molecular Formula | C₈H₇Br₂F | - |

| Molecular Weight | 281.95 g/mol | Calculated |

| Appearance | Assumed to be a solid or high-boiling liquid | Based on related di-brominated xylenes. |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF). | Insoluble in water. |

| Reactivity | Moisture sensitive. Reacts with nucleophiles, bases, and metals. | Inferred from the reactivity of benzyl bromides.[6] |

Safety & Handling

CAUTION: Direct safety data for 1,2-Bis(bromomethyl)-4-fluorobenzene is limited. The following precautions are based on the known hazards of structurally related benzyl bromides, which are potent lachrymators and corrosive substances.[6][7][8]

-

Hazard Profile: Assumed to be a corrosive material that can cause severe skin burns and eye damage.[7] It is a potent lachrymator (tear-inducing agent). Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a flame-retardant lab coat.

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust, vapors, or mists. This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[6]

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Principles for Synthesis Planning: Reactivity and Mechanistic Considerations

The synthetic utility of 1,2-Bis(bromomethyl)-4-fluorobenzene is governed by the high reactivity of its benzylic C-Br bonds and the electronic influence of the fluorine atom.

Electronic Effects of the Fluorine Substituent

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the adjacent benzylic positions. The strong inductive effect can stabilize the transition states of nucleophilic substitution reactions at the benzylic carbons.

Differential Reactivity of the Bromomethyl Groups

The key to strategic synthesis with this reagent is recognizing that the two bromomethyl groups are electronically distinct. One is ortho to the fluorine atom, while the other is meta.

-

C1-Bromomethyl Group (ortho to F): The C-Br bond at this position is expected to be more reactive towards nucleophilic attack. The electron-withdrawing fluorine atom can stabilize the developing negative charge in the SN2 transition state.

-

C2-Bromomethyl Group (meta to F): The electronic influence of the fluorine at this position is less pronounced, rendering this C-Br bond comparatively less reactive.

This reactivity difference allows for the possibility of selective mono-substitution by carefully controlling reaction conditions, such as using a single equivalent of a nucleophile at low temperatures.

Caption: Fig. 1: Predicted reactivity difference.

Key Synthetic Transformations

-

Nucleophilic Substitution (Alkylation): This is the most common application. The reagent can serve as a dialkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions (e.g., from malonic esters). This is fundamental for building larger, more complex molecules.

-

Cyclization Reactions: The 1,2-disposition of the reactive groups makes this an ideal precursor for forming 5- or 6-membered rings. Reaction with binucleophiles can lead to the synthesis of important heterocyclic scaffolds. For instance, reaction with a primary amine could lead to the formation of a substituted isoindoline.

-

Wittig Reaction: Conversion of one or both bromomethyl groups into phosphonium salts, followed by treatment with a base, generates ylides for olefination reactions. This provides a route to fluorinated stilbene derivatives or other vinyl-aromatic systems.

Proposed Experimental Workflow: Selective Mono-alkylation of a Phenol

This protocol illustrates a strategy for achieving selective mono-substitution, a critical technique for leveraging the reagent's differential reactivity. The causality behind the choices is to favor the more reactive site while minimizing the di-substituted byproduct.

Caption: Fig. 2: Workflow for selective mono-alkylation.

Protocol: Selective O-Alkylation

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to anhydrous acetone.

-

Rationale: Acetone is a polar aprotic solvent suitable for SN2 reactions. K₂CO₃ is a mild base sufficient to deprotonate the phenol without promoting side reactions. Anhydrous conditions are crucial as the reagent is moisture-sensitive.

-

-

Reagent Addition: Dissolve 1,2-Bis(bromomethyl)-4-fluorobenzene (1.0 eq) in a minimal amount of anhydrous acetone and add it dropwise to the stirring suspension at 0°C.

-

Rationale: Using a 1:1 stoichiometry of the nucleophile to the electrophile is the primary method to favor mono-alkylation. Dropwise addition at low temperature helps control the exothermic reaction and further enhances selectivity for the more reactive ortho C-Br bond.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

-

Rationale: TLC provides a real-time check. The reaction is stopped once the limiting reagent (phenol) is consumed to prevent the formation of the di-alkylated product.

-

-

Workup: Once complete, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate in vacuo. Redissolve the crude residue in ethyl acetate, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Rationale: Chromatography is essential to separate the desired mono-alkylated product from any unreacted starting material and the di-alkylated byproduct.

-

Applications in Drug Discovery and Materials Science

The true value of 1,2-Bis(bromomethyl)-4-fluorobenzene lies in the scaffolds it can generate.

-

Medicinal Chemistry: As a bifunctional linker, it can be used to synthesize rigid scaffolds that hold pharmacophoric groups in specific spatial orientations. Its ability to form cyclic structures is particularly valuable for creating novel heterocyclic systems, which are prevalent in approved drugs. The fluorinated phenyl ring itself can engage in favorable interactions with biological targets and block metabolic oxidation.[2]

-

Materials Science: The structure is suitable for synthesizing building blocks for organic electronics. The rigid aromatic core and the potential for creating extended conjugated systems after further transformation make it a candidate for developing organic semiconductors or fluorescent materials.

Conclusion

1,2-Bis(bromomethyl)-4-fluorobenzene is a high-potential synthetic intermediate whose utility is rooted in its dual reactivity. The electronic differentiation of its two benzylic bromide groups by a fluorine substituent provides a pathway for selective, stepwise functionalization. While publicly available data on its specific properties are sparse, its reactivity can be confidently predicted from fundamental organic chemistry principles. For the medicinal or materials chemist, this reagent offers a powerful and efficient route to novel fluorinated cyclic and polycyclic architectures, making it a valuable tool for modern synthesis.

References

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2023). Synthetic approaches to 1,2-diols from alkenes. Retrieved February 12, 2026, from [Link]

-

Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved February 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro- (CAS 459-46-1). Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved February 12, 2026, from [Link]

-

RSC Publishing. (n.d.). Useful 1,2-dioxygenated dienes: syntheses and Diels–Alder reactions en route to substituted 2-naphthols and phenols. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). WO1989006226A1 - Synthesis of 1,2-dioxetanes and intermediates therefor.

-

Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1,2-Bis(bromomethyl)-4-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules represent a cornerstone of rational drug design. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] Among the vast arsenal of fluorinated building blocks, 1,2-Bis(bromomethyl)-4-fluorobenzene emerges as a particularly valuable bifunctional electrophile. Its structure, featuring two highly reactive benzylic bromide moieties on a fluorinated benzene scaffold, provides a versatile platform for constructing complex molecular architectures.

This technical guide offers an in-depth exploration of 1,2-Bis(bromomethyl)-4-fluorobenzene, tailored for researchers, scientists, and drug development professionals. We will dissect its core chemical properties, provide validated experimental protocols for its synthesis and application, and delve into the mechanistic rationale behind its reactivity. The focus will remain on its practical utility as a strategic intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use. 1,2-Bis(bromomethyl)-4-fluorobenzene is identified by its unique combination of a fluorinated aromatic ring and two adjacent bromomethyl groups.

Chemical Structure:

Molecular Weight Calculation:

The molecular weight is derived from the sum of the atomic weights of its constituent atoms (C₈H₇Br₂F):

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 7 × 1.008 u = 7.056 u

-

Bromine (Br): 2 × 79.904 u = 159.808 u

-

Fluorine (F): 1 × 18.998 u = 18.998 u

-

Total Molecular Weight: 281.95 g/mol

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,2-Bis(bromomethyl)-4-fluorobenzene | N/A |

| CAS Number | 55831-04-4 | [3] |

| Molecular Formula | C₈H₇Br₂F | N/A |

| Molecular Weight | 281.95 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | [4] |

| Solubility | Soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., DMF, THF) | General chemical knowledge |

Synthesis Protocol: Radical Bromination of 4-Fluoro-o-xylene

The most direct route to 1,2-Bis(bromomethyl)-4-fluorobenzene is the free-radical bromination of the corresponding dimethyl precursor, 4-fluoro-o-xylene. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid, safer to handle, and allows for a low, controlled concentration of bromine in the reaction mixture, minimizing side reactions.

Expertise & Causality: The choice of a radical initiator, such as azobisisobutyronitrile (AIBN), is crucial. AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from NBS to produce a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from 4-fluoro-o-xylene, which is the most labile C-H bond due to the resonance stabilization of the resulting benzylic radical. The reaction is typically performed under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative like cyclohexane.

Experimental Protocol:

-

Setup: To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-o-xylene (1.0 eq) and carbon tetrachloride (or cyclohexane) to create a 0.5 M solution.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 2.1 eq) to the flask. The slight excess ensures complete dibromination.

-

Initiation: Add the radical initiator, AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a 250W photolamp to facilitate the radical chain reaction.[5] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct floating at the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

-

Purification: Combine the filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield 1,2-Bis(bromomethyl)-4-fluorobenzene as a crystalline solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1,2-Bis(bromomethyl)-4-fluorobenzene is dominated by the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This bifunctionality allows the compound to act as a rigid linker to bridge two nucleophilic sites, effectively forming cyclic structures.

Application as a Synthetic Scaffold:

This compound is an ideal starting material for the synthesis of fluorinated heterocyclic systems, which are privileged structures in many classes of pharmaceuticals. For instance, reaction with primary amines or hydrazines can lead to the formation of isoindole or phthalazine ring systems, respectively. The fluorine atom remains as a strategic handle on the aromatic ring, influencing the electronic properties and metabolic stability of the final molecule.[1]

Experimental Protocol: Synthesis of a Fluorinated N-Substituted Isoindole Derivative

This protocol demonstrates the use of 1,2-Bis(bromomethyl)-4-fluorobenzene to construct a 5-fluoro-isoindole ring, a scaffold of interest in medicinal chemistry.

-

Reagents:

-

1,2-Bis(bromomethyl)-4-fluorobenzene (1.0 eq)

-

A primary amine (e.g., benzylamine, 1.0 eq)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.2 eq)

-

A polar aprotic solvent (e.g., dimethylformamide, DMF)

-

-

Procedure:

-

Dissolve the primary amine in DMF in a round-bottom flask.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HBr generated during the reaction, driving the cyclization to completion.

-

Slowly add a solution of 1,2-Bis(bromomethyl)-4-fluorobenzene in DMF to the mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the consumption of the starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-fluoroisoindoline.

-

Visualization of Synthetic Utility

The following diagram illustrates the workflow for the synthesis of a fluorinated isoindole derivative, a common heterocyclic core in drug candidates.

Caption: Workflow for the synthesis of a fluorinated isoindole.

Safety, Handling, and Storage

1,2-Bis(bromomethyl)-4-fluorobenzene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing. Inhalation of dust or vapors can cause respiratory irritation.[7][8]

-

Handling:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation.[3]

-

Wash hands thoroughly after handling.[6]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[7]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

1,2-Bis(bromomethyl)-4-fluorobenzene is a potent and versatile building block for synthetic and medicinal chemistry. Its dual reactive benzylic bromide handles, combined with the strategic placement of a fluorine atom, provide a robust platform for the construction of complex, fluorinated molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to safely and effectively utilize this reagent in the pursuit of novel chemical entities for drug discovery and development.

References

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(1). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-bis(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

A-Z Guide to Determining the Solubility Profile of 1,2-Bis(bromomethyl)-4-fluorobenzene for Research and Process Development

Abstract

1,2-Bis(bromomethyl)-4-fluorobenzene is a key substituted xylene derivative utilized as a versatile building block and linker in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. Successful application in process chemistry, purification, and formulation hinges on a comprehensive understanding of its solubility profile. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 1,2-Bis(bromomethyl)-4-fluorobenzene in a range of organic solvents. It combines theoretical principles with a detailed, field-proven experimental workflow, emphasizing scientific integrity, safety, and accurate data representation.

Introduction: The Significance of a Solubility Profile

1,2-Bis(bromomethyl)-4-fluorobenzene is a bifunctional electrophile, making it an ideal precursor for constructing larger molecular architectures through nucleophilic substitution reactions. The two reactive bromomethyl groups allow for the formation of heterocyclic rings or the linking of two different molecular fragments. The fluorine substituent, meanwhile, can be used to modulate the electronic properties and metabolic stability of the final compound.

A well-defined solubility profile is not merely academic; it is a critical dataset with direct practical implications:

-

Reaction Optimization: Selecting an appropriate solvent ensures that reactants remain in the solution phase, maximizing reaction rates and minimizing side-product formation. For this compound, a solvent must be chosen that can dissolve both the substrate and the incoming nucleophile without reacting with the highly electrophilic bromomethyl groups.

-

Purification Strategy: Solubility data is fundamental to designing crystallization and chromatographic purification methods. Knowledge of solvents in which the compound is highly soluble versus those in which it is sparingly soluble is essential for developing effective recrystallization protocols.

-

Formulation and Dosing: In pharmaceutical development, understanding solubility is the first step in creating viable formulations for preclinical and clinical studies.

-

Safety and Handling: Proper solvent selection for cleaning equipment and handling spills is dictated by solubility and miscibility data.

This guide will empower the user to generate this crucial data package through a systematic and scientifically sound approach.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] To make an educated guess about the solubility of 1,2-Bis(bromomethyl)-4-fluorobenzene, we must first analyze its molecular structure.

Molecular Structure Analysis:

-

Aromatic Core: The benzene ring provides a significant nonpolar, hydrophobic character.

-

Fluorine Substituent: The highly electronegative fluorine atom introduces polarity to the ring through induction but is a poor hydrogen bond acceptor.

-

Bromomethyl Groups (-CH₂Br): These groups are the primary source of reactivity and also contribute significant polarity and polarizability to the molecule. The C-Br bonds have substantial dipole moments.

From this analysis, we can predict that 1,2-Bis(bromomethyl)-4-fluorobenzene is a moderately polar molecule. It is unlikely to be soluble in highly nonpolar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

Hansen Solubility Parameters (HSP): A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6] The fundamental principle is that substances with similar HSP values are likely to be miscible.[1][6] While the specific HSP values for 1,2-Bis(bromomethyl)-4-fluorobenzene are not published, a strategic selection of solvents with diverse HSPs can be used to experimentally map out its solubility sphere.

Strategic Solvent Selection

A representative panel of solvents should be chosen to cover a wide range of polarities and chemical functionalities. The following list is a recommended starting point for characterizing the solubility profile of 1,2-Bis(bromomethyl)-4-fluorobenzene.

| Solvent Class | Example Solvent | Rationale |

| Nonpolar Aliphatic | n-Hexane | Probes solubility in purely nonpolar, aliphatic environments. |

| Nonpolar Aromatic | Toluene | Tests solubility in a nonpolar but polarizable aromatic system. |

| Halogenated | Dichloromethane (DCM) | A common, slightly polar solvent often effective for halogenated compounds. |

| Ester | Ethyl Acetate | A moderately polar aprotic solvent with a hydrogen bond acceptor. |

| Ketone | Acetone | A highly polar aprotic solvent. |

| Nitrile | Acetonitrile | A polar aprotic solvent with a strong dipole moment. |

| Ether | Tetrahydrofuran (THF) | A moderately polar aprotic ether, less polar than acetone. |

| Amide | N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent with a high boiling point. |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | A very highly polar aprotic solvent, often a "universal" solvent for organic compounds. |

| Alcohol (Protic) | Methanol / Isopropanol | Tests solubility in polar, hydrogen-bond-donating environments. |

Experimental Methodology for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a crystalline solid in a solvent.[7][8][9][10]

Objective: To determine the concentration of a saturated solution of 1,2-Bis(bromomethyl)-4-fluorobenzene in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

1,2-Bis(bromomethyl)-4-fluorobenzene (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol:

-

Preparation of Slurries:

-

To a series of labeled vials, add an excess amount of solid 1,2-Bis(bromomethyl)-4-fluorobenzene (e.g., ~100 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of a selected solvent to each vial (e.g., 2.0 mL).

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries vigorously using a magnetic stirrer or orbital shaker.

-

Causality: Continuous agitation is crucial to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of crystallization. A minimum equilibration time of 24 hours is recommended. For some systems, 48-72 hours may be necessary. A self-validating check is to take measurements at 24 and 48 hours; if the values are consistent, equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately filter the solution through a syringe filter into a clean, tared vial.

-

Causality: Filtration is a critical step to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.

-

-

Quantification (Gravimetric Method - A Simple Approach):

-

Weigh the tared vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

-

Weigh the vial again to determine the mass of the residual solid solute.

-

Calculation:

-

Mass of Solvent = (Mass of Solution + Vial) - (Mass of Solute + Vial)

-

Solubility (mg/mL) = (Mass of Solute / Volume of Solvent) (assuming solvent density is known) or more accurately, Solubility (g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

-

-

Quantification (Chromatographic/Spectroscopic Method - Higher Precision):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component).

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

Causality: This method is more sensitive and accurate than the gravimetric method, especially for compounds with low solubility. A calibration curve must be generated first using solutions of known concentration.

-

Experimental Workflow Diagram

Sources

- 1. kinampark.com [kinampark.com]

- 2. youtube.com [youtube.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

Technical Guide: Safe Handling and SDS Interpretation for Fluorinated Benzyl Bromides

Audience: Researchers, Medicinal Chemists, and EHS Professionals. Scope: 2-Fluorobenzyl bromide, 3-Fluorobenzyl bromide, 4-Fluorobenzyl bromide, and polyfluorinated analogs.

Executive Summary: The Dual Hazard Profile

Fluorinated benzyl bromides are versatile reagents in medicinal chemistry, primarily used to introduce lipophilic fluorobenzyl motifs that enhance metabolic stability and potency in drug candidates. However, their utility comes with a severe dual-hazard profile:

-

Chemical Reactivity: They are potent alkylating agents (electrophiles) capable of modifying DNA and proteins.[1]

-

Acute Toxicity: They are powerful lachrymators (tear agents) and corrosive irritants.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to explain the mechanism of these hazards and provides a self-validating protocol for their safe manipulation.

Mechanism of Toxicity: Why They Burn and Blind

To handle these compounds safely, one must understand the molecular causality of their toxicity. It is not merely "irritation"; it is a specific chemical attack on biological sensors.[1]

2.1 The Alkylation Engine (SN2 Reactivity)

The benzyl carbon is highly electrophilic due to the good leaving group (Bromide) and the electron-withdrawing nature of the fluorine substituent on the aromatic ring.

-

Mechanism: Nucleophilic substitution (

).[1] -

Target: Biological nucleophiles (DNA bases, Cysteine thiols, Histidine imidazoles).

-

Consequence: This alkylation drives both their mutagenic potential (DNA damage) and their acute corrosivity (protein destruction).[1]

2.2 The Lachrymatory Response (TRPA1 Activation)

Why do even trace vapors cause immediate, blinding tears? Fluorinated benzyl bromides are agonists of the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), often called the "wasabi receptor."

-

Pathway: The benzyl bromide molecule enters the nerve ending and covalently alkylates specific cysteine residues on the N-terminus of the TRPA1 channel.

-

Result: This covalent modification locks the channel open, causing a massive influx of Calcium (

) and Sodium (

Figure 1: The molecular pathway of lachrymation via TRPA1 covalent modification.

Critical SDS Analysis & Physical Properties

Standard SDSs often lack context. Below is the interpreted data for 4-Fluorobenzyl bromide (CAS: 459-46-1), serving as the class prototype.

3.1 Key Physical Data

| Property | Value | Operational Implication |

| State | Liquid (Colorless to Yellow) | Can be dispensed by syringe, but high density requires care to avoid dripping.[1] |

| Boiling Point | ~85°C (at 15 mmHg) | Do not heat in open systems.[1] Significant vapor pressure at RT.[1] |

| Density | ~1.5 g/mL | Heavier than water.[1] Spills will sink in aqueous baths, complicating cleanup.[1] |

| Flash Point | >110°C | Low flammability risk, but combustible.[1] |

| Solubility | Immiscible in water | Hydrolyzes slowly to HBr + Alcohol.[1] Requires organic solvent for cleanup.[1] |

3.2 Hazard Statements (GHS)

-

H314: Causes severe skin burns and eye damage.[1][2][3][4][5]

-

Lachrymator: (Often listed in "Other Hazards").[1][3][4][6][7]

Engineering Controls & PPE Selection

Trustworthiness Check: If you can smell it, your engineering controls have failed.[1] The odor threshold is far below the toxic threshold, but relying on odor is dangerous due to olfactory fatigue.

-

Glove Selection Logic:

-

Eye Protection: Chemical Splash Goggles (ventless or indirect vent).[1] Safety glasses are insufficient against vapors that bypass side shields.[1]

Operational Protocol: Safe Handling

Objective: Transfer reagent without releasing vapor or contacting skin.[1]

Step 1: Preparation

-

Quench Bath: Prepare a beaker of 10% Sodium Thiosulfate (

) or 10% Aqueous Ammonia in the hood before opening the bottle.[1] This is your "fail-safe" for drips.[1] -

Glassware: Use only dry glassware (moisture generates HBr fumes).[1]

Step 2: Transfer (The "No-Metal" Rule)

-

Rule: Avoid using stainless steel needles for storage or long-term transfer.[1] Benzyl bromides can corrode metal, leaching iron/chromium into your reaction.[1]

-

Preferred Method: Glass syringe or positive-displacement pipette.[1]

-

Technique:

Step 3: Reaction Monitoring

-

TLC: When spotting TLC plates, do not spot outside the hood. The heat from a heat gun (to dry the plate) will vaporize the benzyl bromide, creating a tear-gas cloud in the lab.

-

Correction: Dry TLC plates under vacuum or let air dry inside the hood.[1]

Figure 2: Operational workflow for handling lachrymators.

Emergency Response & Decontamination

The "Thiosulfate Principle": Sodium thiosulfate reacts rapidly with alkyl bromides to form water-soluble, non-volatile Bunte salts (thiosulfate esters), effectively neutralizing the lachrymatory hazard.

[1]6.1 Spill Response

-

Evacuate: If the spill is outside the hood (>5 mL), evacuate the lab immediately. The vapors will overwhelm the room ventilation.[1]

-

PPE: Re-enter only with Self-Contained Breathing Apparatus (SCBA) if the spill is large.[1] For small hood spills, standard PPE + respirator (organic vapor cartridge) is acceptable.

-

Neutralization:

6.2 Skin Exposure

-

Immediate Flush: Rinse with water for 15 minutes.[1][2][4][6]

-

Soap: Use soft soap (liquid) to help emulsify the lipophilic benzyl bromide.[1]

-

Medical Attention: Seek help immediately. Burns may be delayed.[1]

Waste Disposal

Classification: Halogenated Organic Waste.[1]

-

Segregation: Do not mix with strong oxidizers or acids.[1]

-

Quenching Waste: Reaction mixtures containing excess benzyl bromide should be stirred with aqueous ammonia or sodium thiosulfate before being placed in the waste container.[1] This prevents the waste drum from becoming a "tear gas generator."[1]

-

Labeling: Clearly mark the tag with "Lachrymator" and "Fluorinated Organic."

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67998, 4-Fluorobenzyl bromide. PubChem.[1] [Link]

-

Bautista, D. M., et al. (2006).[1] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell, 124(6), 1269-1282. (Establishes TRPA1 mechanism for lachrymators).

-

University of Illinois Urbana-Champaign (DRS). (2023).[1] Chemical Waste Management Guide: Halogenated Solvents. [Link]

Sources

Thermodynamic stability of 1,2-Bis(bromomethyl)-4-fluorobenzene intermediates

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Bis(bromomethyl)-4-fluorobenzene Intermediates

Authored by: A Senior Application Scientist

Abstract

1,2-Bis(bromomethyl)-4-fluorobenzene is a key bifunctional building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is intrinsically linked to the reactivity and stability of the intermediates formed during its synthesis and subsequent reactions. This technical guide provides a comprehensive analysis of the thermodynamic stability of these intermediates, grounded in the principles of physical organic chemistry. We will explore the core concepts of benzylic radical formation, the electronic influence of aromatic substituents, and the methodologies—both experimental and computational—used to quantify and predict stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, causality-driven understanding of this versatile reagent.

Introduction: The Synthetic Importance of 1,2-Bis(bromomethyl)-4-fluorobenzene

The precise arrangement of two reactive bromomethyl groups on a fluorinated benzene ring makes 1,2-bis(bromomethyl)-4-fluorobenzene a valuable precursor for constructing rigid molecular scaffolds. The fluorine atom can enhance metabolic stability and modulate the electronic properties of target molecules, a desirable feature in drug design.[1][2] The benzylic bromide moieties, in turn, are excellent electrophiles for nucleophilic substitution reactions.[3]

The thermodynamic stability of the intermediates formed during the synthesis of this compound dictates the reaction's efficiency, yield, and side-product profile. A thorough understanding of these factors is paramount for process optimization and rational molecular design. This guide will focus primarily on the radical intermediates generated during the synthesis via free-radical bromination of 4-fluoro-o-xylene.

The Genesis of Intermediates: Free-Radical Benzylic Bromination

The most common and efficient route to synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene is the free-radical bromination of 4-fluoro-o-xylene.[4][5] This reaction proceeds via a chain mechanism involving the selective abstraction of benzylic hydrogens.

The key to this selectivity lies in the relative weakness of the benzylic C-H bond compared to other sp³ C-H bonds. Homolytic cleavage of a benzylic C-H bond results in the formation of a benzylic radical , an intermediate that is significantly stabilized by resonance.[6] The unpaired electron can delocalize into the π-system of the aromatic ring, spreading the radical character over multiple carbon atoms. This delocalization lowers the overall energy of the intermediate, making its formation more thermodynamically favorable.

Diagram 1: Benzylic bromination of 4-fluoro-o-xylene.

The Role of N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the reagent of choice for benzylic bromination.[5][7] The primary function of NBS is to maintain a very low, steady-state concentration of Br₂ in the reaction mixture. This is crucial for two reasons:

-

Selectivity: It favors radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring.

-

Side-Reaction Prevention: It minimizes the concentration of HBr, a byproduct that can also participate in undesired side reactions.

Thermodynamic Stability of the Benzylic Radical Intermediates

The core of this topic lies in understanding the factors that stabilize the radical intermediates formed upon hydrogen abstraction from the methyl groups of 4-fluoro-o-xylene. The stability of a radical is directly related to its enthalpy of formation; a lower enthalpy of formation signifies a more stable species.[8]

Resonance Stabilization

As mentioned, the primary stabilizing factor is resonance. The unpaired electron of the benzylic radical is not localized on the benzylic carbon but is delocalized across the ortho and para positions of the benzene ring.

// Nodes for resonance structures R1 [label=<

Benzylic Radical

Benzylic Radical

];

R2 [label=<

Ortho Contributor

Ortho Contributor

];

R3 [label=<

Para Contributor

Para Contributor

];

R4 [label=<

Ortho Contributor

Ortho Contributor

];

// Edges to show resonance R1 -> R2 [dir=both]; R2 -> R3 [dir=both]; R3 -> R4 [dir=both];

// Invisible edges for layout {rank=same; R1; R2; R3; R4;} }

Diagram 2: Resonance contributors of the benzyl radical.

The Electronic Influence of the Para-Fluoro Substituent

The fluorine atom at the para-position exerts two opposing electronic effects on the stability of the benzylic radical:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma bond network. This inductive effect is destabilizing to the electron-deficient character that can be associated with radical centers.

-

Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated into the π-system of the benzene ring. When the radical character is delocalized to the para-carbon, the fluorine atom can donate electron density, providing additional resonance stabilization.

Computational studies on substituted benzyl radicals and chlorides suggest that for halogens like fluorine, the stabilizing resonance effect can be significant.[9] However, the overall effect is a nuanced balance. Some studies on benzylic bond dissociation enthalpies (BDEs) have shown that the net effect of many substituents, both electron-donating and electron-withdrawing, can be surprisingly small (0-3 kcal/mol).[10][11] This suggests that while electronic effects are operative, they do not dramatically alter the fundamental stability imparted by the benzylic system itself.

Quantitative Assessment of Thermodynamic Stability

While qualitative principles provide a strong framework, quantitative data is essential for process optimization and predictive modeling. Thermodynamic stability can be assessed through both experimental and computational methods.

Experimental Methodologies

A. Synthesis and Characterization

A prerequisite for any stability study is the successful synthesis and unambiguous characterization of the compound and its potential byproducts.

Table 1: Physicochemical and Spectroscopic Data for 1,2-Bis(bromomethyl)-4-fluorobenzene

| Property | Value | Reference(s) |

| CAS Number | Not explicitly found; derived from components | [12][13] |

| Molecular Formula | C₈H₇Br₂F | [14] |

| Molecular Weight | 279.95 g/mol | [14] |

| Appearance | Expected to be a crystalline solid | [12][15] |

| ¹H NMR | Signals expected for aromatic and benzylic (CH₂) protons | [16] |

| ¹³C NMR | Signals expected for aromatic and benzylic carbons | [16] |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern | [12] |

Protocol 1: Synthesis of 1,2-Bis(bromomethyl)-4-fluorobenzene

This protocol is adapted from established procedures for benzylic bromination.[5][15]

-

Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W incandescent lamp), dissolve 4-fluoro-o-xylene (1.0 eq) in a suitable dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1-2.2 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 eq).

-

Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction is initiated when the color of bromine appears and the solution begins to boil more vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the sequential appearance of the mono- and di-brominated products.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and a dilute aqueous solution of sodium bicarbonate to remove any remaining HBr or NBS. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by recrystallization (e.g., from ethanol or hexane) to yield 1,2-bis(bromomethyl)-4-fluorobenzene.

B. Calorimetry

Calorimetry is the most direct experimental method for measuring the heat changes (enthalpy) associated with a chemical reaction.[17] Bomb calorimetry, in particular, can be used to determine the standard enthalpy of formation (ΔHf°) of a compound by measuring its enthalpy of combustion.[18][19]

By determining the ΔHf° of the reactants (4-fluoro-o-xylene, Br₂) and the product (1,2-bis(bromomethyl)-4-fluorobenzene, HBr), one can calculate the overall enthalpy of the reaction using Hess's Law. This provides a direct measure of the thermodynamic driving force for the synthesis.

Bond Dissociation Enthalpy (BDE): The BDE is the enthalpy change required to homolytically cleave a bond.[20] For the intermediates , the C-H BDE of the methyl groups in 4-fluoro-o-xylene is the key thermodynamic parameter. It can be derived from the enthalpy of formation of the parent molecule, the hydrogen radical, and the resulting benzylic radical.

ΔHreaction = ΣΔHf°(products) - ΣΔHf°(reactants) BDE(R-H) = ΔHf°(R•) + ΔHf°(H•) - ΔHf°(RH)

Computational Chemistry Workflow

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[9][22][23][24] It allows for the calculation of molecular geometries, energies, and thermodynamic properties of transient species like radicals.

// Nodes Start [label="Define Molecular Structures\n(Reactants, Intermediates, Products)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Opt [label="Geometry Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freq [label="Frequency Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Energy [label="Single-Point Energy Calculation\n(Higher Level of Theory)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermo [label="Calculate Thermodynamic Properties\n(ΔH_f°, BDE, ΔG)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Results &\nCompare with Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Opt [label="Choose DFT Functional\n& Basis Set (e.g., B3LYP/6-31G*)"]; Opt -> Freq [label="Confirm True Minima\n(No Imaginary Frequencies)"]; Freq -> Energy [label="Use Optimized Geometries"]; Energy -> Thermo [label="Apply Zero-Point Energy\n& Thermal Corrections"]; Thermo -> Analysis; }

Diagram 3: Workflow for computational stability analysis.

Key Computable Parameters:

-

Optimized Geometries: Determines the lowest energy structure of the molecules and radicals.

-

Vibrational Frequencies: Confirms that the optimized structure is a true energy minimum and provides zero-point vibrational energy (ZPVE) and thermal corrections.[16]

-

Enthalpies of Formation (ΔHf°): Calculated using isodesmic reactions or other methods to provide a theoretical value for stability.[25]

-

Bond Dissociation Enthalpies (BDEs): Calculated as the energy difference between the parent molecule and its corresponding radicals after homolytic bond cleavage. This directly quantifies the strength of the benzylic C-H and C-Br bonds.[11][26][27]

Potential Degradation Pathways and Side Reactions

The thermodynamic stability of the final product, 1,2-bis(bromomethyl)-4-fluorobenzene, is also a critical consideration. Benzylic halides are known to be susceptible to certain reactions:

-

Nucleophilic Substitution: Being reactive alkylating agents, they can react with nucleophiles, including water or other solvents, leading to hydrolysis or solvolysis.

-

Elimination: Under basic conditions, elimination of HBr can occur if there is an adjacent hydrogen, though this is less relevant for the product itself.

-

Over-bromination: The reaction may not stop at the desired product, potentially leading to the formation of 1,2-bis(dibromomethyl)-4-fluorobenzene.[15]

-

Ring Bromination: Although minimized by using NBS and non-polar solvents, some electrophilic aromatic substitution on the electron-rich fluorobenzene ring can occur, especially if Br₂ and HBr concentrations build up.[7][28][29]

Understanding these potential pathways, which are often thermodynamically accessible, is crucial for developing appropriate storage and handling procedures.[2][30]

Conclusion

The thermodynamic stability of the intermediates in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene is governed by the fundamental principles of radical chemistry. The formation of resonance-stabilized benzylic radicals is the key driving force for the selective benzylic bromination of 4-fluoro-o-xylene. The para-fluoro substituent provides a subtle electronic influence, the net effect of which is a balance between destabilizing inductive withdrawal and stabilizing resonance donation.

A comprehensive evaluation of stability requires a synergistic approach, combining robust experimental protocols for synthesis and calorimetry with the predictive power of computational chemistry. By understanding the causality behind the formation and stability of these intermediates, researchers can optimize synthetic routes, minimize side-product formation, and fully harness the synthetic potential of this important bifunctional building block.

References

-

Wu, Y. D., & Lii, J. H. (2004). Stabilities and Spin Distributions of Benzannulated Benzyl Radicals. Journal of Chemical Theory and Computation. Available at: [Link]

-

Goldsmith, C. F., et al. (2009). Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. PubMed. Available at: [Link]

-

Kistiakowsky, G. B., & Van Artsdalen, E. R. (1944). Reaction Heats of Organic Halogen Compounds. IV. A High Temperature Calorimeter and the Hydrogenation of Methyl, Ethyl, and Vinyl Chlorides. The Journal of Physical Chemistry. Available at: [Link]

-

Dem'yanov, P. I., et al. (1999). Ab Initio MO and Density Functional Theory Study of Substituent Effects on Electron Attachment to Benzyl Chlorides. The Journal of Physical Chemistry A. Available at: [Link]

-

Verevkin, S. P., et al. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. ResearchGate. Available at: [Link]

-

Tewarson, A., & Palmer, H. B. (1967). Computation of the structures of the phenyl and benzyl radicals with the UHF method. The Journal of Organic Chemistry. Available at: [Link]

-

Walbiner, M., & Fischer, H. (1995). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (bromomethyl)-: Condensed phase thermochemistry data. NIST Chemistry WebBook. Available at: [Link]

-

Gipson, J. D., et al. (2021). A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. RSC Publishing. Available at: [Link]

-

PrepChem.com. (2023). Preparation of 1,2-bis(dibromomethyl)benzene. Available at: [Link]

-

Cheméo. (2023). Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro- (CAS 459-46-1). Available at: [Link]

-

Dowling, D. P., et al. (2021). Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling. PNAS. Available at: [Link]

-

Verevkin, S. P., et al. (2003). Comparison of the BDE of Alkyl Halides and Benzyl Halides. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Available at: [Link]

-

PubChemLite. (n.d.). 1,2-bis(bromomethyl)-4-fluorobenzene (C8H7Br2F). Available at: [Link]

-

National Institute of Standards and Technology. (1930). Heats of combustion of organic compounds. NIST Technical Series Publications. Available at: [Link]

-

Szwarc, M., & Williams, D. (1952). The C—Br bond dissociation energy in substituted benzyl bromides. Royal Society Publishing. Available at: [Link]

-

Carvalho, M. F., et al. (2007). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. ResearchGate. Available at: [Link]

-

Hippler, H., et al. (1990). Enthalpy of Formation from Toluene, Benzyl Iodide, and Dibenzyl Dissociation Equili. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Bond-dissociation energy. Available at: [Link]

-

Pearson+. (2024). Beginning with benzene, synthesize the benzyl bromide shown. Study Prep in Pearson+. Available at: [Link]

-

Kim, S. K., & Lee, S. K. (2023). SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. Progressive Academic Publishing. Available at: [Link]

-

Brejcha, M., et al. (2022). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. MDPI. Available at: [Link]

-

Tomizawa, M., et al. (2001). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. PMC. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-bis(bromomethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Available at: [Link]

-

Podgorski, T., & Shine, H. J. (1993). Free-Radical Bromination of Selected Organic Compounds in Water. ACS Publications. Available at: [Link]

-

National Institute of Standards and Technology. (2009). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. NIST Standard Reference Data. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. PubChem. Available at: [Link]

- Goren, Z., & Biali, S. E. (1998). Process for the preparation of p-bromofluorobenzene. Google Patents.

-

Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Organic Syntheses Procedure. Available at: [Link]

-

Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Available at: [Link]

-

Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]

- De Lue, N. R., & Harrod, J. F. (1991). PREPARATION OF 4-BROMO-o-XYLENE. Google Patents.

-

ResearchGate. (n.d.). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). Request PDF. Available at: [Link]

-

Al-Buriahi, A. K., et al. (2024). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PMC. Available at: [Link]

-

ResearchGate. (2010). 1,1-Bis(bromomethyl)benzene. PDF. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclohexane, 1,2-bis(methylene). Organic Syntheses Procedure. Available at: [Link]

-

ORGANIC HALOGEN COMPOUNDS. (n.d.). Available at: [Link]

-

Amazon S3. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water. Available at: [Link]

-

Parmar, S. (2020). Computational investigations of bond breaking processes using DFT and. ThinkIR - University of Louisville. Available at: [Link]

-

Chemistry LibreTexts. (2026). 5.5: Calorimetry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02770K [pubs.rsc.org]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 13. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 1,2-bis(bromomethyl)-4-fluorobenzene (C8H7Br2F) [pubchemlite.lcsb.uni.lu]

- 15. prepchem.com [prepchem.com]

- 16. idpublications.org [idpublications.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 21. Benzene, (bromomethyl)- [webbook.nist.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 24. "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar [ir.library.louisville.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 30. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 1,2-Bis(bromomethyl)-4-fluorobenzene in Diels-Alder cycloaddition reactions

Executive Summary

This application note details the protocol for utilizing 1,2-bis(bromomethyl)-4-fluorobenzene (CAS: 55831-04-4) as a precursor for 4-fluoro-o-quinodimethane (4-F-o-QDM) . This reactive intermediate is employed in Diels-Alder [4+2] cycloadditions to synthesize fluorinated polycyclic scaffolds, such as fluorinated tetralins, anthracyclines, and steroids.

The incorporation of fluorine into the o-quinodimethane skeleton introduces unique electronic biases that influence regioselectivity, offering a powerful tool for medicinal chemists seeking to modulate metabolic stability and lipophilicity in drug candidates.

Mechanistic Principles

The reaction relies on the Cava-type generation of o-quinodimethanes. Unlike stable dienes, o-quinodimethanes are transient species that rapidly dimerize or polymerize if a trapping agent (dienophile) is not present.

The Pathway:

-

Activation: Iodide ions (from NaI) displace one bromide via SN2 substitution.

-

1,4-Elimination: The resulting benzyl iodide undergoes a rapid 1,4-elimination of Br-I (or I2/Br- exchange), driven by the formation of the aromatic-like o-quinodimethane system.

-

Cycloaddition: The in situ generated 4-F-o-QDM reacts with a dienophile to restore full aromaticity in the benzene ring, locking the fluorine into a specific position on the new polycyclic core.

Figure 1: Reaction Mechanism & Pathway

Caption: Step-wise generation of the reactive 4-fluoro-o-quinodimethane intermediate followed by in situ trapping.

Regioselectivity Considerations

When using 1,2-bis(bromomethyl)-4-fluorobenzene , the resulting diene is unsymmetrical. This creates potential for regioisomers when reacting with unsymmetrical dienophiles (e.g., methyl acrylate).

-

Electronic Bias: The fluorine atom at the 4-position exerts an inductive withdrawing effect (-I) and a resonance donating effect (+R). In Diels-Alder reactions, the polarization of the HOMO coefficients typically directs the regiochemistry.

-

Predictive Model:

-

"Para" Product: Addition where the electron-withdrawing group (EWG) of the dienophile aligns para to the fluorine.

-

"Meta" Product: Addition where the EWG aligns meta to the fluorine.

-

Note: Experimental validation is required for each specific dienophile, as steric bulk can override weak electronic directing effects.

-

Table 1: Expected Regioisomer Ratios (General Guidance)

| Dienophile Type | Electronic Character | Major Isomer Prediction | Selectivity Level |

| Maleic Anhydride | Symmetrical | N/A (Single Product) | High |

| Benzoquinone | Symmetrical | N/A (Single Product) | High |

| Methyl Acrylate | Electron Deficient | Mixture (Para > Meta) | Moderate (approx. 2:1 to 4:1) |

| Styrene | Electron Rich | Mixture (Variable) | Low |

Experimental Protocol: Iodide-Induced Cycloaddition

Safety Warning:

-

Lachrymator: 1,2-bis(bromomethyl)-4-fluorobenzene is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

-

Vesicant: Avoid all skin contact.[1] Double gloving (Nitrile) is recommended.

Materials

-

Precursor: 1,2-Bis(bromomethyl)-4-fluorobenzene (1.0 equiv)

-

Dienophile: 1.5 – 3.0 equiv (Excess ensures high conversion of the unstable diene).

-

Promoter: Sodium Iodide (NaI), anhydrous (4.0 equiv).

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Anhydrous.

-

Quench: Sodium thiosulfate (sat. aq.).

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of Nitrogen or Argon.

-

-

Solvent & Reagent Loading:

-

Add NaI (4.0 equiv) and the Dienophile (2.0 equiv) to the flask.

-

Add anhydrous MeCN (0.1 M concentration relative to precursor). Stir to dissolve NaI (solution may turn slightly yellow).

-

-

Precursor Addition:

-

Dissolve 1,2-bis(bromomethyl)-4-fluorobenzene (1.0 equiv) in a minimal amount of MeCN.

-

Critical Step: Add the precursor solution dropwise to the reaction mixture over 30–60 minutes.

-

Reasoning: Slow addition keeps the concentration of the diene low, favoring reaction with the dienophile over self-dimerization.

-

-

Reaction:

-

Heat the mixture to 75–80°C (reflux for MeCN) for 4–12 hours.

-

Monitor via TLC. The starting bromide spots should disappear. A baseline spot (inorganic salts) and new product spots will appear.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the mixture into water containing 10% sodium thiosulfate (to reduce iodine and remove the brown color).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Note: If regioisomers are formed, a gradient elution (e.g., Hexanes -> 10% EtOAc/Hexanes) is often required to separate them.

-

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis of fluorinated cycloadducts.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Precursor added too fast. | Increase dilution; slow down addition rate (syringe pump). |

| Starting Material Remains | Inactive NaI (wet). | Dry NaI in an oven (120°C) before use; ensure solvent is anhydrous. |

| Brown Product Oil | Residual Iodine. | Wash thoroughly with saturated sodium thiosulfate/bisulfite. |

| Inseparable Isomers | Poor Regioselectivity. | Switch solvent to Toluene (requires higher temp/pressure) or change dienophile sterics. |

References

-

Cava, M. P., & Deana, A. A. (1959). Condensed Cyclobutane Aromatic Systems. IV. Benzocyclobutene and 1-Bromobenzocyclobutene. Journal of the American Chemical Society.

- Foundational text on the generation of o-quinodimethanes

-

Sadana, A. K., Saini, R. K., & Billups, W. E. (2003).

- Comprehensive review covering the reactivity and trapping of o-quinodimethanes.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Bis(bromomethyl)-4-fluorobenzene.[3]

- Mandatory safety data regarding lachrymator st

-

Klokikov, W. A., et al. (2021). Trifluorinated Tetralins via I(I)/I(III)-Catalyzed Ring Expansion.[4] Angewandte Chemie International Edition.

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Trifluorinated Tetralins via I(I)/I(III)-Catalysed Ring Expansion: Programming Conformation by [CH2 CH2 ] → [CF2 CHF] Isosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for nucleophilic substitution of bromine in 1,2-Bis(bromomethyl)-4-fluorobenzene

Application Notes & Protocols

Topic: Procedure for Nucleophilic Substitution of Bromine in 1,2-Bis(bromomethyl)-4-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis via Nucleophilic Substitution: A Guide to Functionalizing 1,2-Bis(bromomethyl)-4-fluorobenzene

Introduction: The Versatility of a Key Building Block

1,2-Bis(bromomethyl)-4-fluorobenzene is a valuable bifunctional electrophile in synthetic organic chemistry. Its structure, featuring two primary benzylic bromide moieties, makes it highly susceptible to nucleophilic substitution reactions. Benzylic halides are particularly reactive due to the resonance stabilization of the transition state during Sₙ2 reactions and the relative stability of the potential benzylic carbocation in Sₙ1 pathways.[1] For a primary substrate like this, the Sₙ2 mechanism is typically dominant, allowing for controlled, stereospecific introduction of new functional groups with minimal competing elimination reactions.[2]

The presence of two reactive sites enables the facile construction of heterocyclic systems through double substitution reactions. For instance, reaction with primary amines or hydrazines leads directly to the formation of fluorinated isoindoline or phthalazine cores, respectively. These scaffolds are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of the mechanistic considerations, practical protocols, and strategic choices involved in the nucleophilic substitution of 1,2-Bis(bromomethyl)-4-fluorobenzene.

Mechanistic Considerations: The Sₙ2 Pathway

The reaction proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2]

Key Characteristics:

-

Kinetics: The reaction follows second-order kinetics, with the rate dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2][3]

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. While the carbons in the substrate are prochiral, this principle is crucial for analogous chiral benzylic halides.

-

Substrate Structure: Primary benzylic halides, like 1,2-bis(bromomethyl)-4-fluorobenzene, are ideal for Sₙ2 reactions due to minimal steric hindrance around the reactive carbon centers.

The workflow for this substitution can be visualized as follows:

Caption: General workflow for nucleophilic substitution.

Experimental Design: Selecting the Right Conditions

The success of the substitution reaction hinges on the judicious selection of the nucleophile, solvent, base, and temperature.

1. Choice of Nucleophile:

The bifunctional nature of the substrate allows for reactions with a wide array of nucleophiles to yield diverse products.

| Nucleophile Type | Example | Product Class | Typical Conditions |